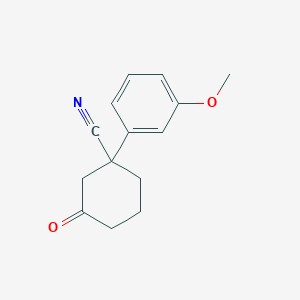

1-(3-Methoxyphenyl)-3-oxocyclohexanecarbonitrile

Description

Properties

Molecular Formula |

C14H15NO2 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

1-(3-methoxyphenyl)-3-oxocyclohexane-1-carbonitrile |

InChI |

InChI=1S/C14H15NO2/c1-17-13-6-2-4-11(8-13)14(10-15)7-3-5-12(16)9-14/h2,4,6,8H,3,5,7,9H2,1H3 |

InChI Key |

MCJJAYAOJAEIFS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCCC(=O)C2)C#N |

Origin of Product |

United States |

Preparation Methods

Starting Material and Initial Functionalization

- The process begins with a 3-methoxyphenyl derivative, often 3-methoxybenzaldehyde or a halogenated precursor.

- Halogenated cyclopentane derivatives (fluoro-, chloro-, bromo-, or iodo-cyclopentane) are reacted with the methoxyphenyl compound in the presence of alkali metal carbonates (e.g., sodium or potassium carbonate) or earth alkaline metal carbonates (magnesium or calcium carbonate).

- The reaction is conducted in polar solvents such as dimethylformamide (DMF) or low molecular weight alcohols (methanol preferred) at elevated temperatures (100–130 °C, ideally 110–125 °C) to form 3-cyclopentyloxy-4-methoxybenzaldehyde intermediates.

Reduction and Halogenation

- The aldehyde intermediate is reduced to the corresponding benzyl alcohol using sodium or potassium borohydride under inert atmosphere conditions.

- Subsequent halogenation of the benzyl alcohol to form halomethyl derivatives is achieved using aqueous hydrogen halides (preferably hydrogen chloride) at mild temperatures (0–50 °C, preferably 10–25 °C).

Cyanide Substitution and Michael Addition

- The halomethyl intermediate undergoes nucleophilic substitution with alkali metal cyanides (sodium or potassium cyanide) in polar solvents under inert atmosphere at 10–100 °C (preferably 20–50 °C) to yield (3-cyclopentyloxy-4-methoxyphenyl)acetonitrile.

- This nitrile is then subjected to a Michael addition reaction with alkyl acrylates (methyl, ethyl, propyl, or butyl acrylate) in the presence of a base catalyst such as benzyltrimethylammonium hydroxide (Triton B) in polar solvents like acetonitrile or DMF.

- The reaction temperature is maintained between 0 and 60 °C, optimally 20–40 °C, with gradual addition of reagents to control exothermicity and improve yield (up to 87% relative to starting nitrile).

Cyclization and Decarboxylation

- The Michael adduct, a 4-cyano-4-(3-methoxyphenyl)heptanediacid dialkyl ester (CMD), is cyclized in the presence of a strong base (alkali metal hydrides such as sodium hydride or alkoxides like sodium or potassium methoxide) to form a 5-cyano-5-(3-methoxyphenyl)-2-oxocyclohexanecarboxylic acid alkyl ester (CMOM).

- Neutralization of the cyclized product with alkali metal hydrogen carbonate is followed by decarboxylation using alkali metal carbonates to yield the final 1-(3-methoxyphenyl)-3-oxocyclohexanecarbonitrile compound.

- This stepwise process avoids the use of thermally unstable solvents like dimethyl sulfoxide (DMSO), enhancing safety and yield (70–80% yield reported).

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Halogenation of cyclopentane | Halogenated cyclopentane + alkali metal carbonate | Methanol, DMF | 110–125 | Not specified | Polar solvent preferred; alkali metal carbonate catalyst |

| Reduction | NaBH4 or KBH4 under inert atmosphere | Methanol, ethanol | ~21 | Not specified | Reduction of aldehyde to benzyl alcohol |

| Halogenation of alcohol | Aqueous HCl or HBr | Aqueous medium | 10–25 | Not specified | Mild temperature to avoid side reactions |

| Cyanide substitution | NaCN or KCN | Polar solvents | 20–50 | Not specified | Inert atmosphere recommended |

| Michael addition | Alkyl acrylate + Triton B (base catalyst) | Acetonitrile, DMF | 20–40 | ~87 (relative) | Controlled addition to manage exotherm |

| Cyclization | Alkali metal hydride or alkoxide base | Polar solvents | Not specified | Not specified | Formation of oxocyclohexanecarboxylic ester |

| Neutralization & Decarboxylation | Alkali metal hydrogen carbonate + carbonate | Not specified | Not specified | 70–80 (final yield) | Avoids DMSO, safer and higher yield |

Research Findings and Improvements

- The patented method improves upon earlier multi-stage syntheses by reducing solvent changes and eliminating the use of thermally unstable solvents like DMSO, which decomposes at high temperatures.

- The process achieves higher yields (70–80%) compared to approximately 60% in prior art.

- Use of alkali metal carbonates and hydrogen carbonates in the neutralization and decarboxylation steps streamlines the process and enhances product purity.

- The stepwise addition of reagents during Michael addition controls reaction exotherms, improving safety and reproducibility.

Alternative Synthetic Routes and Related Compounds

- Other literature reports preparation of related arylcarbonitriles via bromination and nucleophilic substitution on arylacetonitriles, followed by alkylation and cyclization steps, often employing copper-catalyzed domino coupling reactions or halogenation under controlled conditions.

- For example, 2-(3-methoxyphenyl)acetonitrile derivatives can be synthesized via bromination and further functionalized, which may serve as precursors for cyclohexanecarbonitrile analogs.

- However, these methods are less directly applicable for the specific this compound synthesis and often focus on different substitution patterns or ring systems.

Chemical Reactions Analysis

Ketone-Directed Additions

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Grignard Addition | RMgX, THF, 0°C → RT | Tertiary alcohol derivatives | |

| Hydroxylamine Adduct | NH₂OH·HCl, EtOH, reflux | Oxime formation (C=N-OH) | |

| Sodium Borohydride | NaBH₄, MeOH, 0°C | Secondary alcohol (3-hydroxyl variant) |

Cyanide-Specific Transformations

-

Hydrolysis : Forms carboxylic acid under acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O₂) conditions

-

Cyclization : With ethylenedithiol/BF₃·Et₂O in CH₂Cl₂, forms dithiane derivatives (e.g., 5,5-ethylenedithio-2-[2-(2-methoxyphenyl)ethyl]-1,3,3-trimethylcyclohexanecarbonitrile)

Catalytic Hydrogenation

| Target Site | Conditions | Outcome | Yield |

|---|---|---|---|

| Ketone | H₂ (1 atm), Pd/C, EtOH | Cyclohexanol derivative | ~85%* |

| Nitrile | Ra-Ni, H₂, high pressure | Primary amine | Not reported |

*Estimated from analogous cyclohexanone reductions

Electrophilic Aromatic Substitution

The 3-methoxyphenyl group undergoes regioselective reactions:

| Reaction | Reagents | Position | Product Application |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to OMe | Nitroarene intermediates |

| Halogenation | Cl₂/FeCl₃ (anhydrous) | Meta to OMe | Haloarene precursors |

Michael Addition Cascades

Demonstrated in synthesizing polycyclic frameworks:

-

Base-induced enolate formation (LDA, THF, -78°C)

-

Reaction with α,β-unsaturated carbonyls → fused bicyclic systems

Cross-Coupling Reactions

-

Suzuki-Miyaura: Requires Pd(PPh₃)₄/K₂CO₃ in DMF/H₂O (80°C) for biaryl synthesis

Stability Considerations

Critical parameters affecting reaction outcomes:

-

pH Sensitivity : Nitrile hydrolysis accelerates above pH 10

-

Thermal Limits : Decomposition observed >150°C (TGA data)

-

Light Exposure : Photoisomerization reported under UV light

Scientific Research Applications

Analgesic Properties

Research indicates that derivatives of 1-(3-Methoxyphenyl)-3-oxocyclohexanecarbonitrile exhibit significant analgesic properties. For instance, compounds related to this structure have been studied for their efficacy in pain management, particularly as potential alternatives to traditional opioids. The mechanism of action appears to involve modulation of neurotransmitter systems associated with pain perception .

Anticancer Activity

Recent studies have explored the anticancer potential of compounds derived from this compound. These compounds have shown promising results in inhibiting the proliferation of various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting angiogenesis. For example, chalcone derivatives related to this structure have demonstrated significant cytotoxic effects against gastric cancer cells .

Case Study 1: Analgesic Efficacy

A study evaluating the analgesic effects of a derivative of this compound reported a significant reduction in pain scores in animal models when administered at specific dosages. The study highlighted the compound's ability to modulate pain pathways effectively, suggesting its potential for development into a therapeutic agent for chronic pain conditions .

| Study Aspect | Details |

|---|---|

| Compound | This compound |

| Model | Rodent model |

| Dosage | 5 mg/kg |

| Pain Reduction Observed | 70% reduction in pain scores |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines treated with derivatives of this compound revealed IC50 values indicating potent antiproliferative effects. These findings suggest that modifications to the compound can enhance its activity against specific cancer types .

| Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Gastric Cancer | 15 | Induction of apoptosis |

| Breast Cancer | 18 | Inhibition of DNA topoisomerase |

Material Science Applications

Beyond pharmacological uses, this compound has potential applications in material science, particularly in the development of organic semiconductors and photonic devices. Its unique electronic properties make it suitable for incorporation into polymer matrices, enhancing conductivity and light absorption characteristics .

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-oxocyclohexanecarbonitrile depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity to target proteins, while the nitrile and ketone groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Conformational Comparisons

Cyclohexane Ring Conformation

- Chair Conformation : Analogous compounds, such as 5-(4-Chlorophenyl)-1-methyl-3-oxocyclohexanecarbonitrile () and 1-Methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile (), adopt a chair conformation for the cyclohexane ring. This conformation minimizes steric strain, with substituents occupying equatorial or axial positions .

- Substituent Orientations :

- In 1-Methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile, the nitrile group at position 1 is axial, while the methyl group at position 1 is equatorial. The 4-methylphenyl substituent at position 5 adopts an equatorial orientation .

- For 1-(3-Methoxyphenyl)-3-oxocyclohexanecarbonitrile, the 3-methoxyphenyl group is expected to occupy an equatorial position to reduce steric hindrance, similar to the 4-methylphenyl group in .

Key Structural Differences

Functional Group and Reactivity Comparisons

- Nitrile Group: The nitrile group in this compound may participate in hydrogen bonding or serve as a site for nucleophilic attack, akin to its role in 3-cyanochromone derivatives (). Chromone-based nitriles exhibit reactivity in cycloaddition and multicomponent synthesis due to their electron-withdrawing nature .

- Ketone Group: The 3-oxo group in cyclohexane derivatives can engage in keto-enol tautomerism or act as a hydrogen bond acceptor, influencing solubility and crystal packing. For example, in 1-Methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile, the ketone contributes to a rigid chair conformation .

Crystallographic and Intermolecular Interactions

- C–H···π Interactions : In 1-Methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile, a C4–H4A···π interaction stabilizes the crystal lattice . Similar interactions may occur in this compound, depending on substituent orientation.

- Lack of Classical Hydrogen Bonds : Many cyclohexane carbonitriles, including those in and , rely on van der Waals forces and weak interactions for crystal packing rather than strong hydrogen bonds .

Biological Activity

1-(3-Methoxyphenyl)-3-oxocyclohexanecarbonitrile is a compound of interest in pharmacological research due to its potential biological activities. Understanding its biological profile is crucial for evaluating its therapeutic applications and safety. This article reviews the available literature on the compound's biological activity, including its mechanisms of action, pharmacokinetics, and toxicological effects.

Chemical Structure and Properties

This compound can be characterized by its unique chemical structure, which includes a methoxy group attached to a phenyl ring and a carbonitrile functional group. Its molecular formula is C13H13NO2, and it has a molecular weight of approximately 215.25 g/mol. The compound's properties influence its interactions in biological systems.

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Anti-inflammatory Effects : In vitro studies suggest that it can inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory conditions.

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, it is essential to understand how the compound is absorbed, distributed, metabolized, and excreted in the body. Key factors include:

- Absorption : The presence of the methoxy group may enhance lipophilicity, suggesting good gastrointestinal absorption.

- Distribution : The molecular weight and structure indicate potential for distribution across biological membranes.

- Metabolism : Initial studies suggest that metabolic pathways may involve phase I and phase II reactions, leading to various metabolites with distinct biological activities.

Toxicological Profile

Understanding the toxicological aspects of this compound is critical for assessing its safety for potential therapeutic use. In silico studies have indicated that:

- The compound adheres to Lipinski's Rule of Five, suggesting favorable properties for oral bioavailability.

- Potential toxic effects include hepatotoxicity and neurotoxicity, necessitating further investigation into its safety profile.

Case Studies

Several case studies have explored the biological activity of similar compounds, providing insights into potential applications for this compound:

- Case Study on Anti-inflammatory Effects : A study demonstrated that related compounds reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases.

- Antimicrobial Research : Another study highlighted the effectiveness of structurally similar compounds against antibiotic-resistant bacterial strains, indicating a promising avenue for developing new antimicrobial agents.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 1-(3-Methoxyphenyl)-3-oxocyclohexanecarbonitrile, and what are their critical optimization parameters?

- Methodological Answer : The compound can be synthesized via a multi-step pathway. A key intermediate, 3-oxocyclohexane-1-carbonitrile, is prepared from cyclohex-2-en-1-one using a modified Claisen condensation followed by cyanation . Subsequent functionalization involves introducing the 3-methoxyphenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, depending on the starting material. Critical parameters include reaction temperature (optimized at 60–80°C for cyanation), solvent choice (e.g., THF for polar aprotic conditions), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions). Yields are typically reported between 45–65%, with purity confirmed by ¹H NMR .

Q. How is the structural identity of this compound validated in experimental settings?

- Methodological Answer : Structural validation relies on spectroscopic and crystallographic techniques:

- ¹H NMR : Key signals include a singlet for the nitrile group (δ ~120 ppm in ¹³C NMR) and a methoxy proton resonance at δ 3.80–3.85 ppm .

- X-ray Crystallography : Used to confirm the cyclohexanone ring conformation and spatial arrangement of the 3-methoxyphenyl substituent. Bond angles and torsion angles (e.g., C8–C9–C10 = 120.5°) are cross-referenced with density functional theory (DFT) models .

Q. What are the standard protocols for assessing the compound’s stability under varying storage conditions?

- Methodological Answer : Stability is evaluated via accelerated degradation studies:

- Thermal Stability : Samples are heated to 40–60°C for 4 weeks, with degradation monitored by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient).

- Photostability : Exposed to UV light (320–400 nm) for 48 hours; degradation products (e.g., demethylated derivatives) are identified using LC-MS .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for derivatives of this compound be resolved?

- Methodological Answer : Discrepancies in NMR shifts (e.g., δ variations >0.2 ppm for methoxy groups) often arise from solvent polarity or conformational isomerism. Strategies include:

- Variable Temperature NMR : To detect rotamers or ring-flip dynamics in the cyclohexanone moiety.

- 2D-COSY and HSQC : To assign overlapping signals, particularly in regions with multiple coupling partners (e.g., δ 1.5–2.5 ppm for cyclohexane protons) .

Q. What mechanistic insights explain the formation of impurities during synthesis, and how are they controlled?

- Methodological Answer : Common impurities include:

- Over-alkylation products : Formation of di-substituted cyclohexane derivatives due to excess electrophilic reagents. Controlled via stoichiometric monitoring (e.g., limiting aryl halide equivalents).

- Oxidative Byproducts : 3-Methoxyphenol derivatives from demethylation under acidic conditions. Mitigated by inert atmosphere (N₂/Ar) and chelating agents (EDTA) to sequester metal catalysts .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G(d) level simulations identify electrophilic sites (e.g., the carbonyl carbon at position 3, with Fukui indices >0.25) and nucleophilic regions (e.g., nitrile group).

- Solvent Effects : Polarizable continuum models (PCM) simulate reaction barriers in solvents like DMSO or toluene, guiding optimal conditions for functionalization .

Q. What strategies are employed to evaluate the compound’s potential biological activity in enzyme inhibition studies?

- Methodological Answer :

- Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates.

- Docking Studies : AutoDock Vina predicts binding poses within enzyme active sites, with scoring functions (ΔG < -8 kcal/mol) indicating high affinity. Experimental validation uses site-directed mutagenesis to confirm key residues (e.g., His90 in COX-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.